molecular formula C14H24N2O4 B6321991 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1360587-65-0

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No. B6321991
CAS RN: 1360587-65-0
M. Wt: 284.35 g/mol
InChI Key: SZEOIRVQVOFBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1360587-65-0 . It has a molecular weight of 284.36 . The IUPAC name for this compound is 1’-(tert-butoxycarbonyl)-[1,3’-bipyrrolidine]-3-carboxylic acid . This compound is used as an intermediate for the preparation of pyrrolidinone-containing pseudopeptides, inhibitors of HIV-1 protease .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-5-11(9-16)15-6-4-10(8-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.36 .

Scientific Research Applications

1-Boc-Pyr-3-COOH is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It is used as a protecting group for amino acids, peptides, and other biological molecules, and is also used as a component in various synthetic reactions, such as peptide synthesis. In addition, 1-Boc-Pyr-3-COOH is used in drug design and development, as it can be used to modify and stabilize the structure of drug molecules.

Mechanism of Action

1-Boc-Pyr-3-COOH acts as a protecting group for amino acids, peptides, and other biological molecules. When it is used as a protecting group, it prevents the molecule from undergoing degradation or modification by other molecules, allowing it to remain stable and intact. In addition, the compound can be used to modify the structure of drug molecules, allowing them to be more stable and effective.
Biochemical and Physiological Effects
1-Boc-Pyr-3-COOH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, 1-Boc-Pyr-3-COOH has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

1-Boc-Pyr-3-COOH has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also stable and can be stored for long periods of time without degradation. In addition, the compound is relatively non-toxic and can be easily removed from the reaction mixture. However, 1-Boc-Pyr-3-COOH is also limited in its uses, as it can only be used as a protecting group for amino acids, peptides, and other biological molecules.

Future Directions

1-Boc-Pyr-3-COOH has a variety of potential future applications. For example, it could be used to improve the stability of drug molecules, as well as to modify their structure to make them more effective. In addition, the compound could be used to develop new methods for synthesizing peptides and other biological molecules, as well as to develop new drugs and drug delivery systems. Finally, 1-Boc-Pyr-3-COOH could be used to develop new methods for inhibiting the activity of enzymes involved in the metabolism of drugs and other molecules.

Synthesis Methods

1-Boc-Pyr-3-COOH can be synthesized through a variety of methods, including the direct reaction of pyrrolidine with methyl bromoacetate, followed by the addition of sodium hydroxide. This reaction produces a mixture of methyl esters, which can then be hydrolyzed with a base and treated with aqueous sodium hydroxide to yield 1-Boc-Pyr-3-COOH. The compound can also be synthesized through the reaction of pyrrolidine with bromoacetic acid, followed by the addition of sodium hydroxide.

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-5-11(9-16)15-6-4-10(8-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOIRVQVOFBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.